![molecular formula C7H12F3N B2928981 (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine CAS No. 2093426-51-6](/img/structure/B2928981.png)
(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine
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Description
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Piperidine and piperazine derivatives are pivotal in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to their versatility and biological activity. Research on these compounds, including the synthesis of spiropiperidines, highlights the ongoing exploration of piperidine's chemical space for drug discovery (Griggs, Tape, & Clarke, 2018). Similarly, (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine could serve as a valuable scaffold in the design of new therapeutic agents, potentially leveraging its structural and electronic properties for novel drug development.
Environmental Persistence and Degradation
The environmental impact and degradation pathways of fluorinated compounds, such as polyfluoroalkyl chemicals, have been extensively studied. These investigations shed light on the persistence, bioaccumulation, and potential ecological risks associated with fluorinated organics, including their degradation products (Liu & Avendaño, 2013). Given the trifluoromethyl group in (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine, similar environmental studies could be crucial for understanding its behavior and impact in natural settings.
properties
IUPAC Name |
(2S,4R)-4-methyl-2-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJVLNXDYCATL-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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